molecular formula C22H21N3O5S B11586839 (5Z)-5-(2-ethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-ethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11586839
M. Wt: 439.5 g/mol
InChI Key: GEDPIMCHCLOJNY-PDGQHHTCSA-N
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Description

This compound belongs to the thiazolo-triazolone family, characterized by a fused heterocyclic core (thiazole and triazole rings) with a benzylidene substituent at the 5-position and a 3,4,5-trimethoxyphenyl group at the 2-position. The Z-configuration of the benzylidene moiety is critical for its stereoelectronic properties and biological interactions.

Synthesis:
The compound is synthesized via a multi-step protocol:

Formation of the thiazolidinone core: Reacting 3,4,5-trimethoxyaniline with thiourea derivatives under acidic conditions generates the thiazolo-triazolone scaffold .

Benzylidene incorporation: A condensation reaction between the thiazolo-triazolone intermediate and 2-ethoxybenzaldehyde in the presence of sodium acetate/acetic acid under reflux yields the final product. Yields for analogous compounds range from 44% to 90%, depending on substituent steric and electronic effects .

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

(5Z)-5-[(2-ethoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H21N3O5S/c1-5-30-15-9-7-6-8-13(15)12-18-21(26)25-22(31-18)23-20(24-25)14-10-16(27-2)19(29-4)17(11-14)28-3/h6-12H,5H2,1-4H3/b18-12-

InChI Key

GEDPIMCHCLOJNY-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-ethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Cyclization to Form the Triazole Ring: The intermediate thiazole is then subjected to cyclization with hydrazine or its derivatives to form the triazole ring.

    Condensation Reaction: The final step involves the condensation of the resulting thiazolo[3,2-b][1,2,4]triazole with 2-ethoxybenzaldehyde in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-ethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5Z)-5-(2-ethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-ethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo-Triazolone Derivatives

Compound Name Benzylidene Substituent 2-Position Substituent Configuration Key References
(5Z)-5-(2-ethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo-triazolone 2-ethoxy 3,4,5-trimethoxyphenyl Z
(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)thiazolo-triazolone 2,5-dimethoxy 4-ethoxyphenyl Z
(5E)-5-(3,4-dimethoxybenzylidene)-2-phenylthiazolo-triazolone 3,4-dimethoxy Phenyl E
(5Z)-5-(3-methoxybenzylidene)-2-(4-ethoxyphenyl)thiazolo-triazolone 3-methoxy 4-ethoxyphenyl Z
(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-thienyl)thiazolo-triazolone 3,4-diethoxy 2-thienyl Z

Key Findings:

Substituent Effects on Activity :

  • The 3,4,5-trimethoxyphenyl group at the 2-position (as in the target compound) is associated with enhanced tubulin-binding affinity, as seen in combretastatin analogues .
  • Ethoxy groups on the benzylidene ring improve solubility compared to methoxy analogues but may reduce metabolic stability .

Synthetic Challenges: Steric hindrance from bulky substituents (e.g., 3,4-diethoxy) lowers reaction yields (44–90% for similar compounds) . Z/E isomerism is controlled by reaction conditions (e.g., acetic acid vs. ethanol) .

Biological Data Gaps :

  • While MIC50 values and anticancer mechanisms are reported for combretastatin-like compounds , specific data for the target compound are absent in the provided evidence.

Biological Activity

Molecular Formula

  • Chemical Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: 378.43 g/mol

Structural Features

The compound features:

  • A thiazole ring fused with a triazole moiety.
  • An ethoxybenzylidene substituent which may influence its biological interactions.
  • A trimethoxyphenyl group that could enhance lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazolo-triazole framework may facilitate binding to specific proteins involved in disease pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes linked to cancer or inflammatory processes.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Antimicrobial Properties

The presence of the thiazole ring is often associated with antimicrobial activity. Preliminary studies suggest that this compound may exhibit inhibitory effects against various bacterial strains.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of thiazolo-triazole derivatives. The results indicated that compounds similar to (5Z)-5-(2-ethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one showed:

  • IC50 Values: Ranged from 10 to 30 µM against various cancer cell lines.
  • Mechanism: Induction of apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Activity

In another study published in Phytotherapy Research, the antimicrobial efficacy of thiazole derivatives was evaluated. The findings suggested:

  • Minimum Inhibitory Concentrations (MIC): Effective against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.
  • Mechanism of Action: Disruption of bacterial cell wall synthesis.

Data Summary Table

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; IC50 = 10-30 µMJournal of Medicinal Chemistry
AntimicrobialEffective against bacteria; MIC = 50 µg/mLPhytotherapy Research

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